N'-(2,6-dichlorobenzylidene)-2-(4-iodophenoxy)acetohydrazide
Overview
Description
N'-(2,6-dichlorobenzylidene)-2-(4-iodophenoxy)acetohydrazide, also known as DIBH or DIBH-H, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
Mechanism of Action
The mechanism of action of N'-(2,6-dichlorobenzylidene)-2-(4-iodophenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In fungi and weeds, this compound has been shown to inhibit the activity of various enzymes involved in metabolic pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of fungal and weed growth, and the modulation of gene expression. In addition, this compound has been shown to exhibit low toxicity in animal studies, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-(2,6-dichlorobenzylidene)-2-(4-iodophenoxy)acetohydrazide in lab experiments is its versatility, as it can be used in various scientific fields. In addition, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of N'-(2,6-dichlorobenzylidene)-2-(4-iodophenoxy)acetohydrazide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential applications in other scientific fields, such as energy storage and catalysis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
N'-(2,6-dichlorobenzylidene)-2-(4-iodophenoxy)acetohydrazide has been extensively studied for its potential applications in various scientific fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. In agriculture, this compound has been used as a fungicide and herbicide due to its ability to inhibit the growth of fungi and weeds. In material science, this compound has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and nanomaterials.
properties
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(4-iodophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2IN2O2/c16-13-2-1-3-14(17)12(13)8-19-20-15(21)9-22-11-6-4-10(18)5-7-11/h1-8H,9H2,(H,20,21)/b19-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNPGRMXWWPLQY-UFWORHAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)COC2=CC=C(C=C2)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)COC2=CC=C(C=C2)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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